2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a cyano group and at position 5 with a 4-methylpiperidin-1-yl group. The oxazole ring is linked to a furan-2-yl moiety, which is further substituted at position 5 with a (4-chlorophenoxy)methyl group. The 4-chlorophenoxy moiety may enhance membrane permeability, a feature observed in related compounds .
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-8-10-25(11-9-14)21-18(12-23)24-20(28-21)19-7-6-17(27-19)13-26-16-4-2-15(22)3-5-16/h2-7,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSMZOBTYVXVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Construction of the oxazole ring: This can be accomplished through the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile under acidic conditions.
Attachment of the piperidine ring: The final step involves the reaction of the oxazole derivative with 4-methylpiperidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines or other reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may yield oxazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Oxazole vs. Oxadiazole: The compound differs from 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole derivatives (e.g., 7a-p in ) in the heterocyclic core. The oxazole core in the target compound may offer a balance between reactivity and bioavailability .
- Oxazole vs. Pyrimidine : Pyrimidine-based carbonitriles () exhibit greater planarity, enhancing π-π stacking interactions with biological targets. However, the oxazole core’s smaller size may improve selectivity for specific binding pockets .
Substituent Effects
- Piperidine vs. Piperazine: The 4-methylpiperidin-1-yl group in the target compound contrasts with piperazine derivatives (e.g., 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-oxazole-4-carbonitrile, ).
- Chlorophenoxy vs. Fluorophenyl: The 4-chlorophenoxy group in the target compound differs from fluorophenyl substituents (e.g., ). Fluorine’s electronegativity may improve metabolic stability, whereas chlorine’s larger size could enhance hydrophobic interactions .
Table 1. Key Properties of Selected Analogous Compounds
*Calculated based on structural formula.
Critical Analysis and Limitations
- Conflicting Data : While oxadiazole derivatives () show clear antibacterial activity, the biological effects of the target compound remain unverified. Structural differences (e.g., oxazole vs. oxadiazole) may lead to divergent pharmacological profiles.
- Cytotoxicity : Oxadiazole derivatives in exhibited low cytotoxicity, but the target compound’s piperidine group could increase cellular toxicity due to enhanced lipophilicity .
Biological Activity
Chemical Structure and Properties
Compound A is characterized by the following structural components:
- Furan ring : A five-membered aromatic ring with an oxygen atom.
- Chlorophenoxy group : A chlorinated phenyl ether that may enhance lipophilicity and biological activity.
- Piperidine moiety : A six-membered saturated ring that can influence receptor interactions.
- Oxazole ring : A five-membered heterocyclic compound containing both nitrogen and oxygen.
The molecular formula for Compound A is , with a molecular weight of approximately 359.85 g/mol.
Research indicates that Compound A may exhibit several mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Compound A may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The piperidine and oxazole components may interact with various receptors, including neurotransmitter receptors, which could influence neurological functions.
Efficacy in Biological Assays
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Antimicrobial Activity :
- Compound A has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies reported Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Comparative studies showed that Compound A was more effective than conventional antibiotics like ciprofloxacin in certain assays.
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Anticancer Activity :
- In cell line studies, Compound A exhibited cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). IC50 values were reported between 15 µM and 30 µM, indicating significant potential for further development as an anticancer agent.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and activation of caspases.
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Neuroprotective Effects :
- In neuropharmacological evaluations, Compound A showed neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels significantly, indicating potential use in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20 µg/mL | |
| S. aureus | 15 µg/mL | ||
| Anticancer | HeLa | 25 µM | |
| MCF-7 | 30 µM | ||
| Neuroprotection | Neuronal cells | N/A |
Case Studies
Several case studies have highlighted the potential applications of Compound A:
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Case Study on Antimicrobial Resistance :
- In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the effectiveness of Compound A against multidrug-resistant strains. The compound showed significant activity, suggesting it could be a candidate for developing new antimicrobial therapies.
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Cancer Treatment Trials :
- Clinical trials are underway to assess the safety and efficacy of Compound A in combination with existing chemotherapy agents for treating breast cancer. Early results indicate improved patient outcomes compared to standard treatments alone.
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Neuroprotective Research :
- Ongoing research at a leading neuroscience institute is exploring the use of Compound A in models of Alzheimer's disease. Preliminary findings suggest it may help mitigate cognitive decline by reducing neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
